REACTION_CXSMILES
|
[CH:1]1([SH:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-:8].C([N+](C)(C)C)C1C=CC=CC=1.[C:20]([O:24]C)(=[O:23])[CH:21]=[CH2:22].[OH-:26].[Na+].Cl.[Na+].[Cl-].OO>C(O)(=O)C.C(O)C>[CH:1]1([S:7]([CH2:22][CH2:21][C:20]([OH:24])=[O:23])(=[O:26])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2,4.5,7.8|
|
Name
|
4
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
133.3 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
102 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
860 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
100.18 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)S
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[OH-].C(C1=CC=CC=C1)[N+](C)(C)C
|
Name
|
|
Quantity
|
84.15 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
shaking
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
ADDITION
|
Details
|
was charged to the reactor
|
Type
|
CUSTOM
|
Details
|
rising to 46.5° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 46 minutes
|
Duration
|
46 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 25° C.
|
Type
|
WASH
|
Details
|
(with H2O rinse)
|
Type
|
CUSTOM
|
Details
|
to a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
vacuum and a bath temperature of 50°-55° C., 280 mL of volatile material
|
Type
|
TEMPERATURE
|
Details
|
The residue was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
transferred to a 1000 mL separatory funnel
|
Type
|
CUSTOM
|
Details
|
reacted
|
Type
|
CONCENTRATION
|
Details
|
to nearly saturate the aqueous phase
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
WAIT
|
Details
|
settling for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
containing the bulk of the product
|
Type
|
WASH
|
Details
|
The oil phase was washed once with an equal volume of nearly saturated aqueous NaCl
|
Type
|
WAIT
|
Details
|
after settling overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The oil phase was transferred to a 2000 mL 4 neck glass reaction flask
|
Type
|
CUSTOM
|
Details
|
fitted with a dropping funnel
|
Type
|
WASH
|
Details
|
to rinse residues from the separatory funnel into the reactor
|
Type
|
ADDITION
|
Details
|
To the dropping funnel was charged 133.3 mL of 30% H2O2 (50% excess over theoretical for conversion to the sulfoxide)
|
Type
|
ADDITION
|
Details
|
The H2O2 was added with agitation over a period of 22 minutes
|
Duration
|
22 min
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
TEMPERATURE
|
Details
|
to maintain ≤32° C
|
Type
|
ADDITION
|
Details
|
the addition, agitation
|
Type
|
TEMPERATURE
|
Details
|
without cooling for 68 minutes
|
Duration
|
68 min
|
Type
|
CUSTOM
|
Details
|
declining to 25.5° C
|
Type
|
CUSTOM
|
Details
|
Leaving a small heel in the reactor
|
Type
|
TEMPERATURE
|
Details
|
The heel was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
ADDITION
|
Details
|
the mixture from the beaker was added to the reactor via the dropping funnel over a period of 37 minutes
|
Duration
|
37 min
|
Type
|
TEMPERATURE
|
Details
|
Refluxing
|
Type
|
WAIT
|
Details
|
was continued for another 60 minutes
|
Duration
|
60 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture was then cooled to room temperature
|
Type
|
ADDITION
|
Details
|
mixed in, and the mixture
|
Type
|
CUSTOM
|
Details
|
2 days
|
Duration
|
2 d
|
Type
|
CUSTOM
|
Details
|
at ambient temperature
|
Type
|
CUSTOM
|
Details
|
Excess H2O2 was destroyed
|
Type
|
ADDITION
|
Details
|
by mixing with 900 mL water and 219.18 g Na2SO3 in a 4000 mL beaker at ≤50° C
|
Type
|
CUSTOM
|
Details
|
The liquid phase was separated from undissolved salts by a combination of decantation and filtration
|
Type
|
CUSTOM
|
Details
|
transferred to a rotary evaporator (in several batches) where volatiles
|
Type
|
CUSTOM
|
Details
|
were stripped off at a bath
|
Type
|
CUSTOM
|
Details
|
temperature of 51°-52° C. (aspirator vacuum)
|
Type
|
TEMPERATURE
|
Details
|
upon cooling
|
Type
|
CUSTOM
|
Details
|
The total product was collected in a 4000 mL beaker
|
Type
|
ADDITION
|
Details
|
diluted with water to 1000 mL
|
Type
|
TEMPERATURE
|
Details
|
This mixture was heated to 80° C., at which temperature it
|
Type
|
TEMPERATURE
|
Details
|
It was then cooled to 18° C., at which temperature it
|
Type
|
CUSTOM
|
Details
|
crystallized rapidly
|
Type
|
CUSTOM
|
Details
|
to form a thick white slurry
|
Type
|
FILTRATION
|
Details
|
The solids were collected by filtration at 15°-20° C.
|
Type
|
WASH
|
Details
|
washed on the
|
Type
|
FILTRATION
|
Details
|
filter with water
|
Type
|
CUSTOM
|
Details
|
dried at ambient temperature to constant weight
|
Reaction Time |
69 min |
Name
|
|
Type
|
|
Smiles
|
C1(CCCCC1)S(=O)(=O)CCC(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |